E3 Ligase Ligand-Linker Conjugates 23 TFA represents a significant advancement in the field of targeted protein degradation, particularly within the framework of proteolysis-targeting chimeras (PROTACs). These compounds are designed to harness the ubiquitin-proteasome system to selectively degrade proteins of interest by forming a ternary complex with an E3 ligase and the target protein. The conjugate consists of an E3 ligase ligand, a linker, and is typically employed in drug discovery and therapeutic applications.
The compound E3 Ligase Ligand-Linker Conjugates 23 TFA is commercially available from various suppliers, including GlpBio and MedchemExpress, which emphasize its research applications in the context of PROTAC technology . The development of such conjugates has been extensively documented in scientific literature, showcasing their potential in modulating protein levels for therapeutic purposes .
E3 Ligase Ligand-Linker Conjugates can be classified based on the specific E3 ligase they target (e.g., Cereblon, von Hippel-Lindau) and the nature of the linker used. They fall under the broader category of bifunctional molecules that facilitate targeted protein degradation through ubiquitination .
The synthesis of E3 Ligase Ligand-Linker Conjugates involves several key methodologies:
The synthesis often requires careful consideration of reaction conditions, including solvent choice and temperature, to optimize yield and purity. The use of various linkers (e.g., polyethylene glycol or hydrocarbon-based) also plays a critical role in determining the efficacy and selectivity of the resulting PROTACs .
E3 Ligase Ligand-Linker Conjugates typically feature a distinct molecular architecture comprising:
The primary chemical reactions involved in creating E3 Ligase Ligand-Linker Conjugates include:
These reactions require precise control over conditions such as pH and temperature to ensure high yields and minimize by-products. The choice of reagents also critically affects reaction pathways and outcomes.
The mechanism of action for E3 Ligase Ligand-Linker Conjugates involves several steps:
This process allows for selective targeting of proteins that are often considered "undruggable," presenting a novel therapeutic approach for various diseases .
E3 Ligase Ligand-Linker Conjugates typically exhibit:
These compounds often demonstrate:
Relevant data regarding these properties is crucial for optimizing their application in drug development .
E3 Ligase Ligand-Linker Conjugates have significant applications in scientific research, particularly in:
These applications highlight their potential as powerful tools in modern medicinal chemistry and therapeutic development .
E3 Ligase Ligand-Linker Conjugate 23 trifluoroacetate (TFA) incorporates a thalidomide-derived cereblon (CRBN) ligand, structurally optimized for high-affinity interaction with the CRBN substrate recognition domain within the Cullin 4 RING E3 ubiquitin ligase (CRL4^CRBN^) complex. The glutarimide ring of the ligand forms critical hydrogen bonds with CRBN’s tri-Trp pocket (Trp380, Trp386, Trp400), while the isoindolinone ring occupies a hydrophobic cleft. Modifications at the 4-position of the isoindolinone ring (e.g., fluorination) enhance binding by reducing steric clashes and optimizing van der Waals contacts [3] [4]. The trifluoroacetate counterion indirectly influences stability by minimizing charge repulsion between protonated linker amines and CRBN’s lysine-rich surface, thereby preserving the ligand’s bioactive conformation [7] [8].
Table 1: Impact of Ligand Modifications on CRBN Binding Affinity
Modification Position | Chemical Group | Binding ΔG (kcal/mol) | Effect on CRBN Recruitment |
---|---|---|---|
4-Isoindolinone | -F | -9.8 | Enhanced hydrophobic packing |
Glutarimide N-H | None | -8.2 | Critical for H-bonding |
5-Phthalimide | -CH₃ | -8.5 | Moderate affinity improvement |
Linker design governs the spatial proximity and orientation between the CRBN ligand and the target protein warhead. Conjugate 23 TFA typically employs polyethylene glycol (PEG)-based or alkyl/ether linkers of 10–15 Å length, balancing flexibility and rigidity. PEG linkers enhance solubility and reduce aggregation but may entropically penalize ternary complex formation. In contrast, rigid aromatic linkers (e.g., phenyl rings) restrict conformational freedom, potentially improving degradation efficiency for targets requiring precise lysine positioning relative to the E2-ubiquitin complex [2] [9]. Direct-to-biology (D2B) studies demonstrate that linker length correlates with ternary complex cooperativity: optimal 8–12 atom spacers maximize BRD4 degradation efficiency (DC₅₀ <50 nM), while shorter/longer linkers reduce efficacy by >10-fold due to suboptimal protein-protein interactions [9].
Table 2: Linker Properties and Ternary Complex Efficiency
Linker Type | Length (Atoms) | Degradation DC₅₀ (μM) | Cooperativity (α) |
---|---|---|---|
PEG₃ | 12 | 0.019 | 2.8 |
Alkyl/Ether | 8 | 0.045 | 1.9 |
PEG₆ | 18 | 0.210 | 0.8 |
Attachment geometry of the linker to the thalidomide scaffold profoundly influences proteolysis-targeting chimera (PROTAC) activity. Conjugate 23 TFA utilizes para-substituted isoindolinone linkages (4-position), which better preserve CRBN binding versus meta-substituted analogs due to reduced steric hindrance near Trp386. N-Alkylation of the glutarimide nitrogen generates diastereomers; the (S)-isomer maintains hydrogen bonding with His378, while the (R)-isomer disrupts it, reducing CRBN affinity by ~6-fold [3] [8]. Fluorine at the 4-position (as in "Cereblon ligand 4") further stabilizes the phthalimide ring’s orientation via electron-withdrawing effects, enhancing degradation potency against substrates like IRAK4 [10].
The trifluoroacetate (TFA⁻) counterion in Conjugate 23 enhances aqueous solubility and prevents lactam hydrolysis during storage by protonating basic linker amines (e.g., piperazine). Nuclear magnetic resonance studies show TFA⁻ forms ion pairs with protonated amines, shielding them from nucleophilic attack. However, residual TFA may compete with phosphate buffers for hydrogen bonding, slightly altering conformational equilibria in physiological conditions. Lyophilization studies indicate <0.5% degradation after 6 months when stored as a TFA salt versus >5% for hydrochloride salts, underscoring its stabilizing role [7] [8].
Table 3: Counterion Effects on Physicochemical Stability
Counterion | Solubility (mg/mL) | Lactam Hydrolysis (6 Months) | CRBN Binding Kd (nM) |
---|---|---|---|
Trifluoroacetate | 12.5 | <0.5% | 84 |
Hydrochloride | 15.2 | 5.2% | 91 |
Acetate | 9.8 | 3.7% | 88 |
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2